molecular formula C6H9NOS B13601403 2-(1,3-Thiazol-5-yl)propan-2-ol

2-(1,3-Thiazol-5-yl)propan-2-ol

Cat. No.: B13601403
M. Wt: 143.21 g/mol
InChI Key: HMUBPONORGMWGI-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, which yields 2-(2-aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H9NOS/c1-6(2,8)5-3-7-4-9-5/h3-4,8H,1-2H3

InChI Key

HMUBPONORGMWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CS1)O

Origin of Product

United States

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